1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-17-8-7-15(10-16(17)20(22,23)24)25-19(28)14-6-9-18(27)26(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQBSBAJJDIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, scaling up the reaction, and employing continuous flow techniques to enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structure Variations
- Pyridine vs. Pyridazinone: Several analogs replace the pyridine core with a pyridazinone ring (e.g., compounds 6, 7, 9 in ). Pyridazinones (two adjacent nitrogen atoms) exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyridines. For example, compound 9 (pyridazinone core) showed a high synthesis yield (90%), suggesting better stability under reaction conditions than pyridine-based analogs like compound 8 (23% yield) .
Substituent Modifications on the Anilide Group
- Electron-Withdrawing Groups: The target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group contrasts with analogs bearing carbamoyl () or chloro () substituents.
- Positional Effects :
Fluorine at the 4-position (target compound) may enhance steric and electronic interactions with target proteins compared to unsubstituted phenyl groups (e.g., ’s N-phenyl analog) .
Benzyl Group Modifications
- Substituent Diversity: The benzyl group in the target compound is unmodified, whereas analogs like compound 12 () feature a 4-methoxybenzyl group.
Key Data Table
Research Findings and Implications
- Synthetic Feasibility :
The target compound’s synthesis likely follows routes similar to ’s protocols (e.g., HATU-mediated coupling), but its 4-fluoro-3-(trifluoromethyl)phenyl group may require specialized reagents or conditions to achieve high yields . - Physicochemical Properties : The trifluoromethyl group’s contribution to lipophilicity (clogP ~3.5) positions the compound favorably for central nervous system (CNS) penetration, unlike the carbamoyl analog (clogP ~2.1) .
Biological Activity
1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H22F3N3O2
- Molecular Weight : 429.43 g/mol
- IUPAC Name : 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
- CAS Number : Not available
The compound functions primarily through the modulation of various biological pathways:
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by activating specific cell signaling pathways.
- Cholinergic Activity : The compound may interact with muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance in cancer cells .
- Inhibition of Enzymatic Activity : It exhibits inhibitory effects on cholinesterase and monoamine oxidase B, which are crucial in neurodegenerative diseases such as Alzheimer's .
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound showed better efficacy compared to standard chemotherapeutics like bleomycin .
Neurological Studies
The compound's potential in treating neurodegenerative diseases has also been explored:
- Cholinesterase Inhibition : It was found to inhibit acetylcholinesterase activity, which is beneficial in managing symptoms of Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a study conducted on FaDu cells, treatment with the compound resulted in a significant increase in apoptosis markers compared to untreated controls. The researchers utilized flow cytometry to quantify apoptotic cells and observed a dose-dependent response.
Case Study 2: Neuroprotective Effects
A separate investigation assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like factorial designs reduce the number of trials while accounting for interactions between variables . For example, orthogonal array testing can prioritize critical parameters such as the coupling efficiency of the trifluoromethylphenyl group. Post-synthesis, validate purity via HPLC (≥98%) and characterize intermediates using NMR and mass spectrometry to confirm structural fidelity.
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Use multi-dimensional NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational tools like density functional theory (DFT) to simulate spectra and compare with experimental data . For ambiguous cases, employ X-ray crystallography to unambiguously confirm the crystal structure, particularly for regions with steric hindrance (e.g., the benzyl-substituted pyridine ring).
Advanced Research Questions
Q. What computational approaches are effective for predicting the reactivity of the trifluoromethylphenyl moiety in catalytic reactions?
Methodological Answer: Apply quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to model transition states and activation energies. For example, study the electronic effects of the trifluoromethyl group on electrophilic substitution reactions. Pair this with machine learning (ML) models trained on reaction databases to predict regioselectivity or side-product formation . Validate predictions experimentally via kinetic isotope effect (KIE) studies or isotopic labeling.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Step 1: Synthesize analogs with modifications to the benzyl group, pyridine ring, or trifluoromethylphenyl substituent.
- Step 2: Screen analogs against target receptors (e.g., kinases, GPCRs) using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities.
- Step 3: Correlate substituent electronegativity (e.g., fluorine vs. methyl groups) with activity using multivariate regression analysis.
- Step 4: Validate selectivity via counter-screens against off-target proteins .
Q. What methodologies are recommended for analyzing contradictory bioassay data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
- Data Triangulation: Cross-check assay conditions (e.g., buffer pH, cell line viability, ligand concentration gradients).
- Meta-analysis: Pool data from independent studies and apply statistical tests (e.g., Cochran’s Q-test) to assess heterogeneity.
- Mechanistic Modeling: Use kinetic binding models to reconcile discrepancies, such as non-competitive inhibition artifacts in enzymatic assays .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
